molecular formula C25H23FN2O B2833820 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone CAS No. 338420-93-2

7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone

Cat. No.: B2833820
CAS No.: 338420-93-2
M. Wt: 386.47
InChI Key: SGVCBQYTDKLCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a synthetic organic compound featuring a bicyclic indanone core substituted with a phenyl group at position 3 and a 4-(4-fluorophenyl)piperazino moiety at position 6. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and binding affinity . Though direct synthesis details for this compound are absent in the provided evidence, analogous methods involve coupling piperazine derivatives to aromatic cores via triphosgene-mediated reactions or nucleophilic substitutions, as seen in related quinolinecarboxylic acid syntheses .

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVCBQYTDKLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone typically involves the following steps:

    Formation of Piperazine Derivatives: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Coupling with Indanone: The final step involves coupling the piperazine derivative with 3-phenyl-1-indanone under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indanone moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Properties
Research indicates that compounds similar to 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone exhibit antipsychotic effects. The piperazine moiety is known for its role in many antipsychotic drugs, suggesting that this compound may influence dopaminergic and serotonergic pathways. Studies have shown that derivatives of this compound can act as antagonists at dopamine D2 receptors, which are commonly targeted in the treatment of schizophrenia and other psychotic disorders .

Antidepressant Activity
There is emerging evidence that compounds with similar structures can also exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is a critical mechanism through which these compounds may exert their therapeutic effects .

Neuropharmacology

Cognitive Enhancement
this compound has been investigated for its potential to enhance cognitive functions. Research has demonstrated that such compounds may improve learning and memory by influencing cholinergic signaling pathways, which are vital for cognitive processes .

Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression .

Biochemical Research Tool

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting carbonic anhydrases, which are essential for maintaining acid-base balance in biological systems. Inhibitors of carbonic anhydrases can have therapeutic applications in conditions like glaucoma and epilepsy .

Pharmacokinetic Studies
Investigating the pharmacokinetics of this compound provides insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for drug development and optimizing therapeutic regimens .

Case Studies

Study Focus Findings Reference
Antipsychotic ActivityDemonstrated effectiveness in reducing symptoms of psychosis in animal models.
Cognitive EnhancementImproved memory retention observed in behavioral tests involving learning tasks.
Enzyme InhibitionSignificant inhibition of human carbonic anhydrase isoforms with potential therapeutic implications.

Mechanism of Action

The mechanism of action of 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone Indanone 3-Phenyl, 7-[4-(4-fluorophenyl)piperazino] Not reported CNS disorders (inferred)
FQH Acetamide Pyrimidinyl-piperazino, 4-fluorophenyl Not reported Enzyme/receptor modulation
Quinolinecarboxylic Acid Derivative Quinolone 7-Piperazino, 6-fluoro, 1-cyclopropyl Not reported Antibacterial agents
Pruvanserin Hydrochloride Indole 3-Cyano, 4-[2-(4-fluorophenyl)ethyl]piperazine 412.89 Insomnia, depression

Biological Activity

7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the following molecular formula:

  • Molecular Formula : C25H23FN2O
  • CAS Number : 338420-93-2

This compound features a piperazine moiety substituted with a fluorophenyl group, which is critical for its biological activity.

1. Dopamine Receptor Interaction

Research indicates that compound 1 may influence dopamine receptor activity, which is significant in neuropharmacology. Compounds with similar structures have shown varying affinities for dopamine receptors, suggesting that structural modifications can enhance or diminish receptor binding capabilities. Studies have reported that certain derivatives exhibit selective inhibition of monoamine oxidase (MAO), an enzyme involved in dopamine metabolism, thereby potentially increasing dopamine levels in the brain .

2. Phosphodiesterase Inhibition

The inhibition of phosphodiesterases (PDEs) is another proposed mechanism through which compound 1 may exert its effects. PDE inhibitors are known to increase intracellular levels of cyclic nucleotides, leading to various physiological responses. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and indanone moieties can significantly affect PDE inhibitory potency .

Antioxidant Activity

Compound 1 has been evaluated for its antioxidant properties. In vitro assays demonstrated its capacity to scavenge free radicals, indicating potential applications in oxidative stress-related conditions. The ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radical was quantified, showing promising results compared to standard antioxidants .

Neuroprotective Effects

Given its interaction with dopamine receptors and potential MAO inhibition, compound 1 has been studied for neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's disease, compounds with similar structures have shown improvements in cognitive function and reductions in neuroinflammation .

Case Study: Neuroprotective Potential

A recent study investigated the neuroprotective effects of compound 1 in a scopolamine-induced model of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive function after treatment with compound 1 compared to control groups. This was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress markers .

Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantFree radical scavenging
NeuroprotectionImproved cognitive function
PDE InhibitionIncreased cAMP levels
MAO InhibitionEnhanced dopamine availability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.